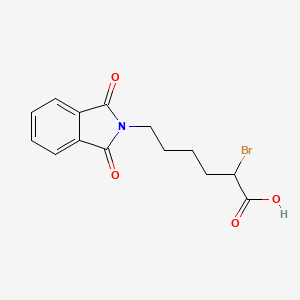

2-Bromo-6-phthalimidohexanoic acid

Description

Contextualizing 2-Bromo-6-phthalimidohexanoic Acid within Functionalized Organic Acid Chemistry

This compound belongs to the class of functionalized α-bromo carboxylic acids. These are polyfunctional compounds that are highly valued as chemical intermediates for creating a wide range of organic compounds. google.com The core structure is derived from hexanoic acid, a six-carbon carboxylic acid. The presence of the carboxylic acid group, the bromine atom at the alpha-position (C-2), and the phthalimido group at the terminal position (C-6) makes it a highly functionalized molecule. Each functional group imparts specific chemical properties, allowing for sequential and controlled reactions. The hexanoic acid backbone provides a flexible aliphatic chain that is often incorporated into larger molecular designs.

Table 1: Physicochemical Properties of Related Hexanoic Acid Derivatives

| Property | 2-Bromohexanoic Acid | 6-Bromohexanoic Acid |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO₂ nist.gov | C₆H₁₁BrO₂ chemicalbook.com |

| Molecular Weight | 195.05 g/mol nih.gov | 195.05 g/mol chemicalbook.com |

| Boiling Point | 132-140 °C at 15 mmHg orgsyn.org | 165-170 °C at 20 mmHg sigmaaldrich.com |

| Melting Point | Not applicable (liquid at room temp) | 32-34 °C sigmaaldrich.com |

| CAS Number | 616-05-7 nist.gov | 4224-70-8 chemicalbook.com |

Note: Data for this compound is not publicly available and is inferred from its constituent parts.

Significance of the Phthalimido and Bromo-Substituents in Synthetic Design

The synthetic utility of this compound is largely dictated by the strategic placement of the phthalimido and bromo substituents. These groups serve distinct and crucial roles in directing chemical transformations.

The Phthalimido Group: The phthalimido group functions as a robust protecting group for the primary amine at the 6-position. In multistep syntheses, it is essential to protect amino groups to prevent them from undergoing unwanted reactions such as acylation or alkylation. niscpr.res.in The phthalimide (B116566) group is typically introduced via the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an alkyl halide. organic-chemistry.orgchemicalbook.com This method provides a stable, protected amine that is resistant to a wide range of reaction conditions. The primary amine can be regenerated later in the synthetic sequence through deprotection methods like hydrazinolysis, allowing for further functionalization at this site. organic-chemistry.org

The α-Bromo Substituent: The bromine atom at the alpha-position to the carboxylic acid is a key reactive site. Its location makes the α-carbon highly electrophilic and activates it for nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. libretexts.orglibretexts.org This reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the Sₙ2 reaction, leading to increased reaction rates compared to corresponding primary aliphatic halogens. libretexts.org This feature allows for the facile introduction of various nucleophiles at the C-2 position, enabling the synthesis of diverse derivatives such as α-amino acids (via reaction with ammonia) or α-hydroxy acids. libretexts.orglibretexts.org

Table 2: Functional Roles of Substituents in this compound

| Substituent | Position | Primary Function | Common Synthetic Transformation |

|---|---|---|---|

| Carboxyl Group | C-1 | Acidic functional group, site for ester or amide formation | Esterification, Amidation |

| Bromo Group | C-2 (Alpha) | Activating group for nucleophilic substitution | Sₙ2 displacement by nucleophiles |

Overview of Research Trajectories for Similar α-Bromo Carboxylic Acid Derivatives

Derivatives of α-bromo carboxylic acids are exceptionally useful synthetic intermediates due to their high reactivity. libretexts.org Research involving these compounds generally leverages the electrophilic nature of the α-carbon for the construction of more complex molecules. A primary application is in the synthesis of amino acids. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids, which can then be converted into α-amino acids by reaction with ammonia. libretexts.orgmasterorganicchemistry.com

Further research trajectories explore the versatility of the α-bromo group in various coupling reactions and functional group interconversions. For example, reaction with an aqueous basic solution can produce α-hydroxy carboxylic acids. libretexts.org Moreover, the acid bromide intermediate formed during the Hell-Volhard-Zelinsky reaction can be trapped with nucleophiles other than water, such as alcohols or amines, to yield α-bromo esters and α-bromo amides, respectively. masterorganicchemistry.com This versatility allows chemists to access a wide array of α-substituted carbonyl compounds from a common α-bromo carboxylic acid precursor, making it a cornerstone in the synthesis of natural products, pharmaceuticals, and other functional organic molecules. The development of enantioselective methods for the synthesis and transformation of α-bromo acids is also an active area of research, aiming to produce chiral molecules with high optical purity. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C14H14BrNO4 |

|---|---|

Molecular Weight |

340.17 g/mol |

IUPAC Name |

2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |

InChI |

InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20) |

InChI Key |

IZPACYFLJIDSKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development

Elucidation of Classical and Modern Synthetic Routes to 2-Bromo-6-phthalimidohexanoic Acid

The construction of this compound necessitates the strategic formation of two key functionalities: a bromine atom at the α-position to the carboxylic acid and a phthalimide (B116566) group at the terminal end of the hexanoic acid chain. The synthetic approach typically involves a sequence of reactions starting from a suitable hexanoic acid precursor.

Bromination Strategies for Hexanoic Acid Precursors

The introduction of a bromine atom at the α-carbon of a carboxylic acid is a classic transformation in organic synthesis. For hexanoic acid precursors, the Hell-Volhard-Zelinskii (HVZ) reaction is a well-established and frequently utilized method. libretexts.org This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. This enol subsequently reacts with bromine to afford the α-bromo acyl bromide, which is then hydrolyzed to the final α-bromo carboxylic acid.

An alternative approach involves the direct bromination of 6-bromohexanoic acid. ontosight.ai This method often employs radical bromination conditions, where a bromine radical substitutes a hydrogen atom. ontosight.ai However, controlling the regioselectivity to favor the α-position can be challenging and may lead to a mixture of products.

Modern advancements in bromination techniques offer milder and more selective alternatives. These methods may involve the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator, or other electrophilic bromine sources that can be more easily controlled.

Phthalimide Installation Techniques and Mechanistic Considerations

The installation of the phthalimide group is typically achieved through a nucleophilic substitution reaction, a variation of the Gabriel synthesis. libretexts.orgyoutube.com In this method, an amine precursor, such as 6-aminohexanoic acid, is reacted with phthalic anhydride (B1165640). sphinxsai.comnih.govnih.gov The reaction proceeds via the formation of a phthalic acid monoamide intermediate, which then undergoes cyclization upon heating to form the desired phthalimide. sphinxsai.com

The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring. Subsequent dehydration, often facilitated by heat or a dehydrating agent, results in the formation of the stable five-membered imide ring. researchgate.net

Various solvents can be employed for this reaction, with high-boiling point solvents like glacial acetic acid, toluene, and even water being common choices. sphinxsai.com More contemporary methods utilize microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time.

For the bromination step, the stoichiometry of bromine and the catalyst (e.g., PBr₃) must be carefully controlled to avoid over-bromination or other side reactions. The reaction temperature is also a critical factor, as higher temperatures can lead to undesired byproducts.

In the phthalimide formation step, the choice of solvent can significantly impact the reaction rate and yield. sphinxsai.com For instance, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve efficiency. researchgate.netresearchgate.net The optimization process often involves a systematic variation of these parameters to identify the ideal conditions for a specific synthetic route.

| Parameter | Bromination (HVZ) | Phthalimide Formation (Gabriel) |

| Reagents | Carboxylic acid, Br₂, PBr₃ (cat.) | Amine, Phthalic Anhydride |

| Solvent | Neat or CCl₄ | Glacial Acetic Acid, Toluene, Water |

| Temperature | Varies (often elevated) | Reflux |

| Key Considerations | Stoichiometry of Br₂, control of side reactions | Efficient water removal for cyclization |

Stereoselective Synthesis of Enantiopure this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For many applications, particularly in pharmaceuticals, it is essential to synthesize a single, enantiomerically pure form of the molecule. This requires the use of stereoselective synthetic methods.

Chiral Auxiliary Approaches in α-Bromination

One of the most effective strategies for controlling stereochemistry during α-bromination is the use of chiral auxiliaries. sigmaaldrich.cnwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.cnwikipedia.org After the desired stereoselective transformation is complete, the auxiliary can be removed. sigmaaldrich.cn

In the context of α-bromination of a carboxylic acid, the acid can be converted into an amide or an ester with a chiral alcohol or amine. nih.gov The chiral auxiliary then sterically hinders one face of the enolate intermediate, forcing the incoming electrophile (bromine) to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched α-bromo carboxylic acid.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the bromination step.

| Chiral Auxiliary | Typical Substrate | Key Feature |

| Evans' Oxazolidinones | Acyl Imides | Forms a rigid bicyclic system, providing excellent stereocontrol. wikipedia.org |

| Pseudoephedrine | Amides | The methyl group directs the approach of the electrophile. wikipedia.orgnih.gov |

| Camphorsultam | N-Acyl Derivatives | The bulky camphor (B46023) skeleton provides effective steric shielding. sigmaaldrich.cn |

Enantioselective Phthalimide Formation

While the primary focus of stereocontrol is often on the α-bromination step, the potential for enantioselective phthalimide formation can also be considered, particularly if starting with a racemic mixture of a precursor containing the amino group. However, direct enantioselective phthalimide formation is less common.

A more practical approach involves the resolution of a racemic mixture of an amino acid precursor. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution. Once the desired enantiomer of the amino acid is obtained, it can then be subjected to the phthalimide formation reaction.

Recent advancements in catalysis have led to the development of enantioselective methods for the synthesis of amino acids and their derivatives. chemrxiv.orgnih.gov These methods, which include asymmetric hydrogenation and phase-transfer catalysis, could potentially be adapted to produce enantiopure precursors for the synthesis of this compound. chemrxiv.org

Derivation from Chiral Pool Precursors (e.g., Amino Acids like Ornithine)

A prominent strategy for the enantioselective synthesis of this compound involves the utilization of naturally occurring chiral molecules, with the amino acid L-ornithine serving as a prime example. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to produce the target compound with a defined configuration.

The synthesis typically commences with the protection of the amino groups of ornithine, followed by a diazotization reaction to replace the α-amino group with a bromine atom, often with retention of configuration. This transformation is a critical step, converting the amino acid scaffold into the desired α-bromo acid structure. The use of ornithine provides a direct pathway to the 6-aminohexanoic acid backbone, with the phthalimido group serving as a robust protecting group for the δ-amino functionality.

Protecting Group Chemistry in the Synthesis of this compound and its Intermediates

The successful synthesis of this compound is heavily reliant on the strategic use of protecting groups. nih.gov These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. nih.govucalgary.ca

N-Protection Strategies for Amino Acid Precursors

When using amino acid precursors like ornithine, the protection of the nitrogen atoms is paramount to prevent their interference in subsequent reactions. The phthaloyl group is a commonly employed protecting group for primary amines in the synthesis of related compounds. organic-chemistry.orgniscpr.res.in It is typically introduced by reacting the amino acid with phthalic anhydride. organic-chemistry.orgwikipedia.orgsphinxsai.com This reaction forms a stable phthalimide, effectively masking the nucleophilicity of the amino group. niscpr.res.in The phthaloyl group is advantageous due to its stability under a variety of reaction conditions.

| Protecting Group | Reagent for Introduction | Key Characteristics |

| Phthaloyl (Phth) | Phthalic Anhydride | Forms a stable cyclic imide, robust under many conditions. |

| Benzyloxycarbonyl (Z) | Benzyl (B1604629) Chloroformate | Removable by hydrogenolysis. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acid-labile, removed with acids like trifluoroacetic acid. creative-peptides.com |

This table presents common N-protecting groups used in amino acid chemistry.

Carboxylic Acid Protection and Deprotection Methodologies

In multistep syntheses, it is often necessary to protect the carboxylic acid functionality to prevent it from reacting with nucleophiles or bases. stackexchange.combiosynth.com Esterification is the most common method for protecting carboxylic acids. ucalgary.ca Simple alkyl esters, such as methyl or ethyl esters, or benzyl esters can be employed. ucalgary.ca

| Protecting Group | Method of Introduction | Method of Deprotection |

| Methyl/Ethyl Ester | Fischer Esterification (Alcohol, Acid Catalyst) | Saponification (e.g., NaOH), Acid Hydrolysis |

| Benzyl (Bn) Ester | Benzyl alcohol, Acid Catalyst or Benzyl Halide, Base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl (tBu) Ester | Isobutylene, Acid Catalyst or tert-Butanol with coupling agent | Acidolysis (e.g., Trifluoroacetic Acid) |

This table outlines common protecting groups for carboxylic acids and their respective introduction and removal methods.

Selective Removal of Phthaloyl Protecting Groups via Hydrazinolysis and Alternatives

The final step in many synthetic routes leading to the free amine is the deprotection of the phthaloyl group. The classical method for this transformation is hydrazinolysis, which involves reacting the phthalimide with hydrazine (B178648) hydrate. chemeurope.comresearchgate.net This reaction proceeds via nucleophilic attack of hydrazine on the imide carbonyls, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired free amine. chemeurope.comresearchgate.net The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. researchgate.netuv.es

While effective, hydrazinolysis can sometimes present challenges, such as the need to remove the phthalhydrazide byproduct. This has led to the development of alternative methods for phthaloyl group removal. One such alternative is the use of ethylenediamine, which can also cleave the phthalimide under mild conditions. nih.govreddit.com Another approach involves the use of sodium borohydride (B1222165) in isopropanol (B130326) followed by an acetic acid workup, which has been shown to deprotect phthalimides of α-amino acids without significant loss of optical activity. chemicalbook.com

| Reagent | Conditions | Key Advantages/Disadvantages |

| Hydrazine Hydrate (N₂H₄·H₂O) | Methanol or Ethanol, Room Temperature or Reflux | Standard, effective method; byproduct removal can be necessary. chemeurope.comresearchgate.netuv.es |

| Ethylenediamine | Ethanol/THF or Acetonitrile, Microwave heating | Milder alternative to hydrazine. nih.govreddit.com |

| Sodium Borohydride (NaBH₄) / Isopropanol | Followed by acetic acid | Can be performed without racemization of α-amino acids. chemicalbook.com |

This table compares different reagents for the deprotection of the phthaloyl group.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the α-position to the carboxyl group is a key site for nucleophilic substitution. This reactivity is enhanced by the adjacent carbonyl group, which can stabilize the transition state of substitution reactions. libretexts.org

Nucleophilic substitution reactions on 2-Bromo-6-phthalimidohexanoic acid, a secondary alkyl halide, predominantly follow an S_N2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a single, well-defined stereochemical outcome.

Regioselectivity : The attack occurs exclusively at the carbon atom bonded to the bromine (C2), as it is the most electrophilic center activated by the halogen's electronegativity and the neighboring carbonyl group.

Stereochemistry : S_N2 reactions are characterized by an inversion of configuration at the chiral center. libretexts.org If starting with a pure enantiomer of this compound, the reaction with a nucleophile will result in a product with the opposite stereochemical configuration at the C2 position. This stereospecificity is critical in the synthesis of enantiomerically pure compounds, such as amino acids. libretexts.orgelectronicsandbooks.com The process, known as the Walden inversion, is a hallmark of S_N2 mechanisms. libretexts.org

Table 1: Stereochemical Outcome of S_N2 Reactions

| Starting Material Configuration | Nucleophile | Product Configuration |

|---|---|---|

| (R)-2-Bromo-6-phthalimidohexanoic acid | Nu⁻ | (S)-2-Nu-6-phthalimidohexanoic acid |

| (S)-2-Bromo-6-phthalimidohexanoic acid | Nu⁻ | (R)-2-Nu-6-phthalimidohexanoic acid |

The kinetics of the S_N2 reaction are second-order, meaning the rate is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile.

Rate = k[Substrate][Nucleophile]

The transition state for this reaction involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking. Computational studies on analogous α-bromo acids, such as 2-bromopropionic acid, suggest a transition state where the incoming and leaving groups are positioned approximately 180° apart. researchgate.net The presence of the adjacent carboxylic acid and the distant phthalimido group can influence the activation energy through electronic and steric effects, although specific kinetic data for this exact molecule are not extensively published. The transition state is stabilized by the partial sharing of charge with the adjacent carbonyl's electrophilic carbon, which accelerates the S_N2 reaction rate compared to corresponding aliphatic halides. libretexts.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another primary site for chemical transformations, including esterification, amidation, and decarboxylation.

Esterification : this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is an equilibrium process, and the yield can be maximized by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation : The formation of amides from this compound requires the activation of the carboxyl group, as amines are generally not nucleophilic enough to displace the hydroxyl group directly. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl into a better leaving group. libretexts.org Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. libretexts.org

Table 2: Common Esterification and Amidation Conditions

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.) | 2-Bromo-6-phthalimidohexanoate ester |

While simple decarboxylation (removal of CO₂) from a carboxylic acid typically requires high temperatures, the presence of the α-bromine offers alternative pathways. One significant transformation is bromodecarboxylation, where the carboxyl group is replaced by a bromine atom. smolecule.com This reaction, often a variation of the Hunsdiecker reaction, typically involves the formation of a silver salt of the carboxylic acid followed by treatment with bromine. However, for α-bromo acids, the reaction landscape is more complex. The compound can also undergo elimination reactions under certain basic conditions to yield an α,β-unsaturated carboxylic acid, though this is less common than substitution.

Transformations Involving the Phthalimido Group

The phthalimido group in this compound serves as a protecting group for a primary amine. This functionality is a cornerstone of the Gabriel synthesis of primary amines. wikipedia.org The C-N bonds of the imide can be cleaved to release the protected amine.

The most common method for deprotection is treatment with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695). wikipedia.org The hydrazine attacks the carbonyl carbons of the phthalimido group, leading to the formation of a stable cyclic phthalhydrazide (B32825) and liberating the primary amine, in this case, 2-bromo-6-aminohexanoic acid. This reaction is typically high-yielding and is a standard procedure in organic synthesis for converting alkyl halides into primary amines via a phthalimide (B116566) intermediate. wikipedia.org

Acylation Reactions and Functionalization Studies

The presence of the carboxylic acid group in this compound allows it to readily undergo acylation reactions, forming amide bonds with various amines. This reactivity is fundamental in its application as a precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Detailed research findings have demonstrated the utility of the corresponding α-keto acid, 2-oxo-6-phthalimidohexanoic acid, in reductive amination reactions, a process that ultimately involves the formation of an amide-like linkage. For instance, in the synthesis of carboxyalkyl dipeptide derivatives, which are investigated as potential angiotensin-converting enzyme (ACE) inhibitors, 2-oxo-6-phthalimidohexanoic acid can be condensed with dipeptides such as L-alanyl-L-proline. This reaction, typically carried out in the presence of a reducing agent like sodium cyanoborohydride, results in the formation of N-(1-carboxy-5-phthalimidopentyl)-L-alanyl-L-proline.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Oxo-6-phthalimidohexanoic acid | L-Alanyl-L-proline | N-(1-Carboxy-5-phthalimidopentyl)-L-alanyl-L-proline | Reductive Amination |

Ring-Opening and Modification Reactions of the Imide

The phthalimide group in this compound serves as a protecting group for a primary amine. This protecting group can be selectively removed under specific reaction conditions to liberate the free amine, which can then participate in further synthetic transformations.

A common and effective method for the deprotection of the phthalimide group is hydrazinolysis, involving treatment with hydrazine (N₂H₄). This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine. This deprotection is a crucial step in synthetic pathways where the terminal amino group needs to be unmasked for subsequent reactions, such as peptide coupling.

Furthermore, recent studies have explored the novel reactivity of the phthalimide moiety itself as an acid component in multicomponent reactions, such as the Passerini reaction. nih.govnih.govorganic-chemistry.org In this context, the N-H bond of the phthalimide exhibits sufficient acidity to participate in the reaction cascade, leading to the formation of α-acyloxy amides. This discovery opens up new avenues for the modification of the imide part of the molecule and its incorporation into complex molecular scaffolds. nih.govnih.govorganic-chemistry.org While this has been demonstrated with phthalimide itself, it suggests a potential reaction pathway for derivatives like this compound.

| Reagent | Product of Ring-Opening | Reaction Type |

| Hydrazine (N₂H₄) | 2-Bromo-6-aminohexanoic acid and Phthalhydrazide | Hydrazinolysis |

| Isocyanide, Aldehyde (in Passerini reaction) | α-Acyloxy amide derivative | Passerini Reaction |

Multi-Component Reactions and Cascade Processes Utilizing this compound

The unique structural features of this compound make it a promising candidate for use in multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for the synthesis of complex molecules in a single step.

As mentioned, the phthalimide group's ability to act as an acid component in the Passerini reaction is a significant finding. nih.govnih.govorganic-chemistry.org This three-component reaction, involving an isocyanide, an aldehyde (or ketone), and a carboxylic acid (or in this case, the phthalimide), allows for the rapid construction of α-acyloxy amides. The use of a phthalimide derivative like this compound in such a reaction would introduce both the bromo-acid functionality and the latent amino group into the final product, offering a high degree of molecular diversity.

While specific examples of cascade reactions initiated by this compound are not extensively documented in the literature, its bifunctional nature suggests its potential in designing such processes. A cascade reaction could, for example, be initiated by a reaction at the α-bromo position, followed by an intramolecular cyclization involving the phthalimide-protected amine after a deprotection step. The development of such cascade reactions would represent a powerful strategy for the efficient synthesis of novel heterocyclic compounds.

| Reaction Type | Components | Potential Product Scaffold |

| Passerini-type Reaction | This compound, Isocyanide, Aldehyde | α-(2-Bromo-6-phthalimidohexanoyloxy) amide |

Derivatization Strategies and Applications in Analogue Synthesis

Design and Synthesis of Chain-Extended and Modified Hexanoic Acid Analogues

The hexanoic acid backbone of 2-Bromo-6-phthalimidohexanoic acid can be extended and modified to create a diverse range of analogues. The carboxylic acid moiety serves as a key anchoring point for chain extension. Standard coupling reactions, such as those employing carbodiimides or other activating agents, can be used to link the hexanoic acid to other molecules bearing a nucleophilic group, such as an amine or an alcohol.

Furthermore, the bromine at the 2-position can be displaced by various nucleophiles to introduce new functionalities. For instance, reaction with azide (B81097) sources followed by reduction can yield the corresponding 2-amino-6-phthalimidohexanoic acid, a protected derivative of lysine. Alternatively, reaction with thiol-containing compounds can introduce sulfur-based side chains.

A general approach to the synthesis of the parent 6-bromohexanoic acid, a precursor to the title compound, involves the ring-opening of ε-caprolactone. chemicalbook.comgoogle.com This can be achieved by treating ε-caprolactone with dry hydrogen bromide gas in an organic solvent. chemicalbook.comgoogle.com Subsequent bromination at the alpha-position, for example through a Hell-Vollhard-Zelinsky reaction, would yield 2,6-dibromohexanoic acid. The terminal bromine can then be selectively displaced by potassium phthalimide (B116566) to afford this compound.

Table 1: Examples of Reagents for Chain Extension and Modification

| Reagent Type | Specific Example | Resulting Modification |

| Amines | Benzylamine | N-benzyl-2-bromo-6-phthalimidohexanamide |

| Alcohols | Methanol (B129727) | Methyl 2-bromo-6-phthalimidohexanoate |

| Thiols | Thiophenol | 2-(Phenylthio)-6-phthalimidohexanoic acid |

| Azides | Sodium Azide | 2-Azido-6-phthalimidohexanoic acid |

Synthesis of Conjugates and Hybrid Molecules

The ability to link this compound to other molecular entities has led to its exploration as a linker in the creation of conjugates and hybrid molecules.

The carboxylic acid function of this compound allows for its straightforward conjugation to the N-terminus of amino acids or peptides using standard peptide coupling methodologies. This results in the incorporation of a functionalized six-carbon linker. The phthalimido group serves as a protected form of a primary amine, which can be deprotected at a later stage to allow for further derivatization or to mimic the side chain of lysine.

The bromine atom at the 2-position provides an additional site for modification either before or after conjugation to a peptide. This allows for the introduction of a wide range of functionalities at a specific position within the peptide conjugate. While direct examples for the title compound are not prevalent in readily available literature, the use of similar bromo-functionalized acids in peptide chemistry is known. For instance, 6-(bromomaleimido)hexanoic acid has been utilized as a connector to construct branched peptide platforms.

The bifunctional nature of this compound after deprotection of the phthalimide group makes it a potential building block for the synthesis of macrocyclic systems. The resulting 2-bromo-6-aminohexanoic acid possesses an amino group and a carboxylic acid, which can participate in intramolecular cyclization to form a lactam.

Furthermore, the bromine atom can serve as a handle for an intramolecular ring-closing reaction. For example, a long-chain amino acid could be coupled to the carboxylic acid of 2-bromo-6-aminohexanoic acid. Subsequent deprotection of the phthalimide and intramolecular nucleophilic attack of the newly formed terminal amine on the carbon bearing the bromine atom would lead to the formation of a macrocyclic lactam. The specific ring size would be dictated by the length of the coupled amino acid. While this remains a theoretical application based on the known reactivity of such functional groups, it highlights the potential of this versatile building block in the construction of complex molecular architectures.

Role As a Chiral Building Block in Complex Molecular Construction

Utilization in Asymmetric Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics

The synthesis of non-proteinogenic amino acids and peptidomimetics is a rapidly advancing area of research, driven by the quest for novel therapeutic agents and tools for chemical biology. These "unnatural" amino acids, when incorporated into peptides, can induce specific conformations and enhance proteolytic stability, leading to compounds with improved pharmacological profiles. 2-Bromo-6-phthalimidohexanoic acid serves as a key starting material in the stereocontrolled synthesis of such molecules.

The inherent chirality of this compound allows for the introduction of a defined stereocenter into the target molecule. The bromine atom at the α-position is a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide array of side chains. This is a fundamental step in the creation of diverse non-proteinogenic amino acids. The phthalimido group provides robust protection for the amine functionality throughout various synthetic transformations and can be deprotected under specific conditions to reveal the free amine for subsequent peptide coupling reactions.

Research has demonstrated the application of related asymmetric synthesis methods for producing a variety of D- and L-configured non-proteinogenic amino acids. nih.gov These methods, such as the asymmetric hydrogenation of dehydroamino acids catalyzed by chiral rhodium (I) complexes, underscore the importance of stereochemical control in synthesizing "unusual" amino acids for applications like drug design. nih.gov While this specific example highlights a different synthetic strategy, the underlying principle of creating stereochemically defined amino acids is directly relevant to the utility of chiral precursors like this compound. The introduction of diverse functionalities, such as aryl and substituted phenyl groups, has been successfully achieved using these asymmetric approaches. nih.gov

Precursor for Advanced Organic Intermediates in Multi-Step Syntheses

Beyond its direct application in the synthesis of amino acid derivatives, this compound functions as a crucial precursor for more complex, advanced organic intermediates. Its bifunctional nature, possessing both a carboxylic acid and a latent amino group, along with the reactive C-Br bond, allows for a stepwise and controlled elaboration into intricate molecular scaffolds.

In multi-step synthetic sequences, the carboxylic acid moiety can be activated and coupled with various nucleophiles, while the α-bromo group can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be a substrate in reactions such as Gabriel synthesis variations, alkylations, and organometallic cross-coupling reactions, following appropriate functional group manipulations. The phthalimido-protected amino group ensures that this functionality remains inert until its desired point of unmasking in a synthetic route. This strategic protection is a cornerstone of modern organic synthesis, preventing unwanted side reactions and allowing for the selective transformation of other parts of the molecule.

The ability to sequentially or concurrently modify different parts of the this compound framework makes it a valuable starting point for the synthesis of complex natural products, pharmaceuticals, and materials with tailored properties. The controlled construction of stereochemistry and functionality is paramount in these endeavors, and this chiral building block provides a reliable foundation.

Development of Chiral Auxiliaries and Ligands Derived from this compound

The principles of asymmetric catalysis rely heavily on the use of chiral auxiliaries and ligands to control the stereochemical outcome of a reaction. Chiral molecules derived from readily available and optically pure starting materials are highly sought after for these applications. This compound, with its defined stereocenter, serves as an attractive scaffold for the design and synthesis of novel chiral auxiliaries and ligands.

By chemically modifying the carboxylic acid and the α-bromo functionalities, researchers can append coordinating groups capable of binding to a metal center. The stereogenic center proximal to these coordinating atoms can create a chiral environment around the metal, which in turn can induce asymmetry in a catalytic transformation. The protected amino group at the 6-position can also be deprotected and functionalized to introduce additional binding sites or to tether the resulting ligand to a solid support.

The development of new chiral ligands is a continuous effort in organic synthesis to improve the efficiency and selectivity of asymmetric reactions. The structural framework offered by this compound provides a versatile platform for creating ligands with unique steric and electronic properties, potentially leading to new catalytic systems with enhanced performance for a variety of chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of 2-Bromo-6-phthalimidohexanoic acid, further confirming its structure.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like this compound. In negative ion mode, ESI-MS would typically show the deprotonated molecule [M-H]⁻. Given the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): While less common for small molecules, MALDI-TOF could also be used. This technique would involve co-crystallizing the analyte with a suitable matrix and irradiating with a laser. The resulting ions would be analyzed based on their time-of-flight, providing a high-resolution mass spectrum.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses. For example, the loss of the bromine atom, the carboxylic acid group, or cleavage of the phthalimide (B116566) group would produce fragment ions that can be used to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Observation |

| ESI-MS | Negative | [M-H]⁻ | Isotopic pattern for Br (⁷⁹Br/⁸¹Br) |

| MS/MS | - | Fragment ions | Loss of Br, COOH, phthalimide moiety |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1720 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The imide C=O stretches of the phthalimide group would likely appear as two distinct bands in the region of 1700-1780 cm⁻¹. The C-N stretching vibration would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the phthalimide ring would be expected to give strong Raman signals. While the O-H stretch is typically weak in Raman, the C=O and C-Br stretches would be observable.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | ~1700-1720 | Observable |

| C=O (Imide) | ~1700-1780 (two bands) | Observable |

| C-Br | ~500-600 | Observable |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation.

X-Ray Crystallography for Solid-State Structural Analysis

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single, high-quality crystal of the compound.

By diffracting X-rays off the crystal lattice, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of the chiral center if a heavy atom like bromine is present (anomalous dispersion). The crystal packing and any intermolecular interactions, such as hydrogen bonding from the carboxylic acid, can also be elucidated.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like 2-Bromo-6-phthalimidohexanoic acid. By approximating the electron density, DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and spectroscopic characteristics.

Furthermore, DFT can predict spectroscopic properties. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can also be made, providing valuable information for structural elucidation.

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Property | Predicted Value/Range |

| ¹H NMR Chemical Shift (ppm) | |

| α-CH | 4.2 - 4.5 |

| CH₂ adjacent to phthalimide (B116566) | 3.6 - 3.9 |

| Other CH₂ | 1.4 - 2.2 |

| Aromatic CH (phthalimide) | 7.7 - 7.9 |

| COOH | 10 - 12 |

| ¹³C NMR Chemical Shift (ppm) | |

| C=O (acid) | 170 - 175 |

| C=O (phthalimide) | 167 - 170 |

| C-Br | 45 - 50 |

| C-N (phthalimide) | 38 - 42 |

| Aromatic C (phthalimide) | 123 - 135 |

| Key IR Frequencies (cm⁻¹) | |

| C=O stretch (acid) | 1700 - 1725 |

| C=O stretch (imide) | 1710 - 1740 (asymmetric), 1770-1795 (symmetric) |

| C-Br stretch | 550 - 650 |

| O-H stretch (acid) | 2500 - 3300 (broad) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexanoic acid chain in this compound allows it to adopt numerous conformations. ijpsr.com Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. libretexts.org This can be achieved through systematic searches of the potential energy surface or through molecular dynamics (MD) simulations.

Molecular mechanics force fields are often employed for an initial, rapid exploration of the conformational space. These studies can reveal the preferred dihedral angles of the alkyl chain and the orientation of the bulky phthalimido group relative to the rest of the molecule. The lowest energy conformers can then be subjected to higher-level DFT calculations for more accurate energy determination.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and calculate time-averaged properties. For this compound, MD simulations in different solvents could reveal how the molecular shape changes in various environments, which is crucial for understanding its interactions with other molecules. These simulations can also provide insights into the formation of intramolecular hydrogen bonds between the carboxylic acid proton and other electronegative atoms in the molecule.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A key reaction of interest is the nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group. libretexts.orglibretexts.org

By mapping the potential energy surface of the reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. For a nucleophilic substitution reaction, modeling can help determine whether the reaction proceeds through a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. Given that the bromine is on a secondary carbon, both pathways are plausible and could be influenced by the nature of the nucleophile and the solvent.

DFT calculations can be used to compute the activation energy of the reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These models can also investigate the role of the phthalimido and carboxylic acid groups in influencing the reactivity of the α-carbon.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies on this compound are not documented, the principles can be applied to understand how modifications to its structure would affect its reactivity.

For a series of related α-bromo carboxylic acids, QSRR models could be developed to predict their reaction rates in nucleophilic substitution reactions. bit.edu.cn The model would use various molecular descriptors as independent variables. These descriptors, which can be calculated using computational methods, quantify different aspects of the molecule's structure and electronic properties.

Table 2: Potential Descriptors for QSRR Analysis of this compound and Analogs

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | Partial charge on α-carbon, HOMO/LUMO energies | Relates to electrophilicity and susceptibility to nucleophilic attack. |

| Steric | Molecular volume, Surface area, Steric hindrance parameters | Influences the accessibility of the reaction center to the nucleophile. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and size of the molecule. |

| Quantum Chemical | Dipole moment, Polarizability | Describes the overall electronic distribution and response to an electric field. |

By building a QSRR model with a training set of compounds with known reactivities, one could then predict the reactivity of new, untested analogs of this compound. This approach can be valuable in the rational design of molecules with desired reactivity profiles.

Exploration of Molecular Interactions in Biochemical Systems: Mechanistic Perspectives

Future Research Directions and Unexplored Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes has spurred investigations into greener synthetic routes for 2-Bromo-6-phthalimidohexanoic acid and its precursors. Traditional methods for the synthesis of α-bromo acids, such as the Hell-Volhard-Zelinski reaction, often involve harsh reagents like phosphorus tribromide and bromine, raising environmental and safety concerns. jove.com

Future research is anticipated to focus on several key areas of green chemistry:

Catalytic Bromination: The development of catalytic systems that can achieve α-bromination with higher atom economy and reduced waste is a significant goal. For instance, methods using N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst could offer a milder and more selective alternative to traditional methods.

Aqueous Reaction Media: Exploring the use of water as a solvent for the synthesis of precursors like 6-bromohexanoic acid presents a substantial step towards greener processes. A patented method describes the high-yield synthesis of 6-bromohexanoic acid by reacting ε-caprolactone with dry hydrogen bromide gas in an organic solvent, followed by crystallization. google.comchemicalbook.com Adapting such ring-opening reactions to aqueous media would significantly improve the environmental profile of the synthesis.

Biomimetic Approaches: Drawing inspiration from nature, researchers are exploring enzyme-catalyzed halogenation. Haloperoxidase enzymes, for example, can catalyze the oxidation of halides to generate electrophilic halogenating species under mild conditions. researchgate.net Investigating the potential of engineered enzymes for the specific α-bromination of the hexanoic acid chain could lead to highly efficient and sustainable synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of N-phthalimide derivatives, often leading to higher yields in shorter reaction times and sometimes even in the absence of a solvent. sphinxsai.com Applying this technology to the reaction between 6-bromohexanoic acid and phthalimide (B116566) could offer a more energy-efficient and rapid synthetic route.

Development of Novel Derivatization Reagents and Methodologies

The carboxylic acid and the α-bromo functionalities of this compound make it a versatile scaffold for the development of new derivatization reagents. These reagents are crucial for enhancing the detection and separation of molecules in complex analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Future research in this area could explore:

Enhanced Ionization Tags: The phthalimide group can be modified to include permanently charged moieties or groups that are readily ionizable, thereby improving the sensitivity of detection in mass spectrometry. researchgate.net

Isotope-Coded Derivatization: The synthesis of isotopically labeled versions of this compound would enable the development of isotope-coded derivatization (ICD) reagents. researchgate.net This technique allows for more accurate quantification in metabolomics and other quantitative analytical studies.

Click Chemistry Handles: Incorporating "click" chemistry functionalities, such as alkynes or azides, into the phthalimide or hexanoic acid backbone would allow for highly efficient and specific labeling of target molecules under mild conditions. acs.org

A recent review highlights the ongoing need for new derivatization methods for carboxylic acids to overcome challenges such as poor chromatographic behavior and weak ionization in mass spectrometry. nih.gov

Advanced Materials Science Applications (Non-Biological)

While much of the research on phthalimide derivatives has focused on their biological activities, their unique structural and electronic properties suggest potential for non-biological materials science applications. nih.govjapsonline.comresearchgate.net

Potential future research directions include:

Corrosion Inhibitors: The nitrogen and oxygen atoms in the phthalimide ring can act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer. N-substituted phthalimide derivatives have shown promise as effective and environmentally friendly corrosion inhibitors for various metals and alloys. researchgate.net

Organic Semiconductors: The planar and aromatic nature of the phthalimide group makes it a candidate for incorporation into organic semiconductor materials. By modifying the substituents on the phthalimide ring and the hexanoic acid chain, the electronic properties could be tuned for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Polymer Science: The carboxylic acid and bromo functionalities of this compound allow it to be used as a monomer or a functionalizing agent in polymer synthesis. This could lead to the development of novel polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific surface functionalities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The increasing demand for the rapid synthesis and screening of compound libraries has driven the development of flow chemistry and automated synthesis platforms. This compound and its derivatives are well-suited for integration into these high-throughput systems.

Key research areas in this domain include:

Flow Synthesis of Precursors: Developing continuous flow processes for the synthesis of key intermediates like 6-bromohexanoic acid and the subsequent phthalimide formation would enable safer, more efficient, and scalable production. google.com

Automated Derivatization: The use of robotic systems for the derivatization of various molecules with this compound-based reagents would significantly increase the throughput of sample preparation for analytical purposes.

High-Throughput Screening: Integrating the synthesis of a library of derivatives of this compound with automated biological or material property screening would accelerate the discovery of new lead compounds and materials. A study has demonstrated the development of a fully automated apparatus for preparing substituted N-(carboxyalkyl)amino acids, highlighting the feasibility of such integrated systems. nih.gov

The table below summarizes the key future research directions and their potential impacts.

| Research Direction | Key Focus Areas | Potential Impact |

| Sustainable and Green Chemistry Approaches for Synthesis | Catalytic bromination, aqueous reaction media, biomimetic approaches, microwave-assisted synthesis. | Reduced environmental impact, increased safety, and improved efficiency of chemical synthesis. |

| Development of Novel Derivatization Reagents and Methodologies | Enhanced ionization tags, isotope-coded derivatization, click chemistry handles. | Improved sensitivity and accuracy in analytical chemistry, particularly in metabolomics and proteomics. |

| Advanced Materials Science Applications (Non-Biological) | Corrosion inhibitors, organic semiconductors, polymer science. | Development of new materials with tailored properties for a wide range of industrial applications. |

| Integration with Flow Chemistry and Automated Synthesis Platforms | Flow synthesis of precursors, automated derivatization, high-throughput screening. | Accelerated discovery and development of new molecules and materials with desired functionalities. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-6-phthalimidohexanoic acid, and how can side reactions be minimized?

Methodological Answer:

- Step 1 : Start with hexanoic acid derivatives. Introduce the phthalimido group at the 6-position via a nucleophilic substitution reaction using phthalimide and a coupling agent like DCC (dicyclohexylcarbodiimide) .

- Step 2 : Brominate the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ to avoid competing hydrolysis .

- Step 3 : Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate). Purify via column chromatography to isolate the target compound from unreacted starting materials or brominated byproducts (e.g., di-brominated analogs) .

- Key Consideration : Control temperature (<40°C) during bromination to prevent decomposition of the phthalimido group .

Q. How should researchers safely handle and store this compound in the laboratory?

Methodological Answer:

- Handling : Use nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water for 15 minutes .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid proximity to strong bases or reducing agents to minimize dehalogenation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Compare retention times to commercial standards of related brominated carboxylic acids (e.g., 2-bromo-6-chlorobenzoic acid) .

- Structural Confirmation :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for brominated hexanoic acid derivatives?

Methodological Answer:

Q. What strategies optimize the regioselectivity of bromination in phthalimido-substituted carboxylic acids?

Methodological Answer:

Q. How should researchers address discrepancies between theoretical and experimental melting points for brominated carboxylic acids?

Methodological Answer:

- Potential Causes :

- Data Reconciliation : Cross-reference with literature values for structurally analogous compounds (e.g., 2-bromo-4-fluorobenzoic acid, mp 181°C ).

Q. What methodologies are effective for tracking reaction intermediates in multi-step syntheses of brominated phthalimido compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.